Nurr1 inverse agonist-1
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Overview
Description
Nurr1 inverse agonist-1 is a chemical compound that acts as an inverse agonist for the nuclear receptor related 1 protein (Nurr1). Nurr1 is a neuroprotective transcription factor predominantly found in dopaminergic neurons and is considered a promising therapeutic target for neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease . This compound has been identified as a tool compound to study the modulation of Nurr1 activity and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nurr1 inverse agonist-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Nurr1 inverse agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Nurr1 inverse agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical tool to study the modulation of Nurr1 activity and its interactions with other molecules.
Biology: Investigated for its role in neuroprotection and neuroinflammation, particularly in the context of neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for treating Parkinson’s disease, Alzheimer’s disease, and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting Nurr1 and related pathways.
Mechanism of Action
Nurr1 inverse agonist-1 exerts its effects by binding to the ligand-binding domain of Nurr1, leading to a conformational change that reduces the receptor’s constitutive activity. This modulation of Nurr1 activity affects the transcription of target genes involved in neuroprotection and inflammation. The compound can also influence the recruitment of co-regulators and the formation of Nurr1 dimers or heterodimers with other nuclear receptors .
Comparison with Similar Compounds
Nurr1 inverse agonist-1 is unique in its ability to modulate Nurr1 activity bidirectionally, distinguishing it from other Nurr1 modulators. Similar compounds include:
Oxaprozin: A tricyclic compound that acts as an inverse Nurr1 agonist.
Parecoxib: Another tricyclic compound with inverse agonist properties.
Meloxicam: A selective Nurr1 modulator with both agonist and inverse agonist properties.
These compounds share structural similarities but differ in their specific interactions with Nurr1 and their overall pharmacological profiles .
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 1-methyl-5-pyridin-3-ylindole-3-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-18-10-14(16(19)20-2)13-8-11(5-6-15(13)18)12-4-3-7-17-9-12/h3-10H,1-2H3 |
InChI Key |
CPJVLZDDECEONQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C3=CN=CC=C3)C(=O)OC |
Origin of Product |
United States |
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